

Spectroscopic Profile of 2-Fluorophenyl Cyclopentyl Ketone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Fluorophenyl cyclopentyl ketone	
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Introduction

2-Fluorophenyl cyclopentyl ketone is a chemical intermediate of interest in synthetic and medicinal chemistry, notably as a precursor in the synthesis of certain psychoactive compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control in research and drug development settings. This technical guide provides a detailed overview of the predicted and expected spectroscopic data for **2-Fluorophenyl cyclopentyl ketone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure and Properties

Property	Value
Chemical Name	(2-Fluorophenyl)(cyclopentyl)methanone
CAS Number	111982-45-7
Molecular Formula	C12H13FO
Molecular Weight	192.23 g/mol



Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established prediction models and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **2-Fluorophenyl cyclopentyl ketone** are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85 - 7.75	m	1H	Ar-H
7.55 - 7.45	m	1H	Ar-H
7.20 - 7.10	m	2H	Ar-H
3.70 - 3.60	р	1H	CH (methine)
2.00 - 1.60	m	8H	CH ₂ (cyclopentyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
202.0	C=O (ketone)
161.0 (d, ¹JCF ≈ 250 Hz)	C-F
133.0 (d, ³ JCF ≈ 8 Hz)	Ar-CH
130.5 (d, ⁴ JCF ≈ 2 Hz)	Ar-C
129.0 (d, ³ JCF ≈ 4 Hz)	Ar-CH
124.5 (d, ² JCF ≈ 15 Hz)	Ar-CH
116.0 (d, ² JCF ≈ 22 Hz)	Ar-CH
46.0	CH (methine)
30.0	CH₂ (cyclopentyl)
26.0	CH2 (cyclopentyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for **2-Fluorophenyl cyclopentyl ketone** are listed below.

Table 3: Predicted FT-IR Data

Wavenumber (cm ^{−1})	Intensity	Assignment
3080 - 3020	Medium	C-H stretch (aromatic)
2960 - 2870	Strong	C-H stretch (aliphatic)
1685	Strong	C=O stretch (aryl ketone)
1600, 1480	Medium-Strong	C=C stretch (aromatic)
1220	Strong	C-F stretch
760	Strong	C-H bend (ortho-disubstituted aromatic)



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Fluorophenyl cyclopentyl ketone**, electrospray ionization (ESI) is expected to show a prominent protonated molecular ion.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z	Interpretation
193.1	[M+H]+
192.1	[M]+

Expected Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecule is expected to fragment via characteristic pathways for aryl ketones. Key expected fragments include:

- α-cleavage: Loss of the cyclopentyl radical to form the 2-fluorobenzoyl cation (m/z 123).
- Loss of CO: Subsequent loss of carbon monoxide from the 2-fluorobenzoyl cation to form the 2-fluorophenyl cation (m/z 95).
- Cleavage of the aromatic ring: Fragmentation of the fluorophenyl ring.
- Cyclopentyl fragment: A peak corresponding to the cyclopentyl cation (m/z 69).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluorophenyl cyclopentyl ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A 500 MHz NMR spectrometer.



- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

- Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-transform infrared spectrometer.
- Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typical range: 4000-400 cm⁻¹.

Mass Spectrometry (ESI)

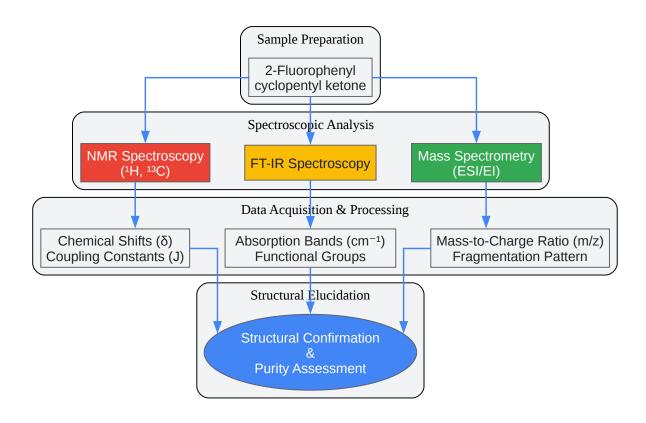
 Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.



- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Fluorophenyl cyclopentyl ketone**.





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Caption: Workflow for the spectroscopic analysis of **2-Fluorophenyl cyclopentyl ketone**.

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